molecular formula C12H22O4 B8305355 Methyloctylmalonic acid

Methyloctylmalonic acid

Cat. No. B8305355
M. Wt: 230.30 g/mol
InChI Key: JCOIWOCAZLUYFQ-UHFFFAOYSA-N
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Patent
US06297400B1

Procedure details

To a stirring mixture of methyloctyl diethylmalonate (6.8 g, 25 mmol) in water (50 mL) and ethanol (50 mL) was added KOH pellets (15.0 g, 250 mmol). The cloudy mixture was then refluxed overnight where it became clear. The solvent was concentrated in vacuo to a white solid. The solid was dissolved in water and extracted with ether (2×). The water layer was then acidified with concentrated HCl and a solid precipitated out of solution. The white solid was filtered and the resulting mother liquor was extracted with ether in order to isolate any additional product. The combined organic layers were concentrated in vacuo and the resulting white solid was added to the filtered solid and dried in a vacuum oven. This afforded 4.3 g of pure product (75%).
Name
methyloctyl diethylmalonate
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:19][CH3:20])([C:16]([O-:18])=[O:17])[C:4]([O:6]C(C)CCCCCCC)=[O:5])C.[OH-].[K+].[CH2:23](O)[CH3:24]>O>[CH3:1][C:3]([CH2:19][CH2:20][CH2:1][CH2:3][CH2:19][CH2:20][CH2:23][CH3:24])([C:16]([OH:18])=[O:17])[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
methyloctyl diethylmalonate
Quantity
6.8 g
Type
reactant
Smiles
C(C)C(C(=O)OC(CCCCCCC)C)(C(=O)[O-])CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The cloudy mixture was then refluxed overnight where it
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo to a white solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
CUSTOM
Type
CUSTOM
Details
a solid precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
EXTRACTION
Type
EXTRACTION
Details
the resulting mother liquor was extracted with ether in order
CUSTOM
Type
CUSTOM
Details
to isolate any additional product
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting white solid was added to the filtered solid
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)(C(=O)O)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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